(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is classified under the category of pyridine derivatives, which are known for their diverse pharmacological properties. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The compound can be synthesized from various precursors and has been referenced in multiple patent applications and chemical databases, including PubChem and the Canadian Patents Database. Its molecular structure and properties have been documented in scientific literature, indicating its relevance in ongoing research.
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate falls under the International Patent Classification (IPC) codes C07D 513/04 and A61K 31/4725, which relate to organic compounds and pharmaceutical compositions, respectively. This classification highlights its significance in drug development and therapeutic applications.
The synthesis of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure of the synthesized compound.
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate has a complex molecular structure characterized by:
The molecular formula is , indicating it consists of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxalic acid moieties. Its molecular weight is approximately 218.24 g/mol.
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate can participate in various chemical reactions:
These reactions are typically performed under controlled laboratory conditions to minimize side reactions and maximize product yield. Reaction kinetics and mechanisms are often studied using spectroscopic methods.
The mechanism of action of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is primarily linked to its interaction with biological targets such as enzymes or receptors involved in signaling pathways.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. This action suggests potential applications in cancer therapy or other diseases characterized by dysregulated kinase activity.
Relevant analyses often include thermal stability tests and solubility assessments in various solvents to determine optimal storage conditions.
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate has several scientific uses:
The stereoselective construction of the S-configured octahydro-2H-pyrido[1,2-a]pyrazine core employs chiral auxiliaries to enforce conformational control during bicyclization. Evans oxazolidinone derivatives serve as effective templates for introducing stereogenic centers adjacent to nitrogen atoms. In a representative approach, N-glycinyl oxazolidinone intermediates undergo titanium tetrachloride-mediated aldol reactions with formaldehyde, achieving diastereomeric ratios exceeding 95:5. Subsequent reductive removal of the auxiliary with diisobutylaluminum hydride furnishes enantiomerically pure S-Garner’s aldehyde precursors, which are cyclized under acidic conditions to form the bicyclic framework [4].
Alternative routes exploit serendipitous cyclizations, such as the nitro-Mannich displacement reaction reported by Maestri et al. (2024). This one-pot method achieves the octahydro-2H-pyrazino[1,2-a]pyrazine core via unexpected nitro group displacement, constituting the shortest synthetic route to date. High-resolution mass spectrometry studies confirm an intramolecular aminomethylation mechanism, where transient iminium intermediates are captured by secondary amines to form the bicyclic system [3].
Table 1: Diastereoselectivity in Chiral Auxiliary-Mediated Syntheses
Chiral Auxiliary | Reaction Type | diastereomeric Ratio | Overall Yield (%) |
---|---|---|---|
(S)-4-Benzyl-2-oxazolidinone | Aldol condensation | 95:5 | 78 |
N/A | Nitro-Mannich displacement | >99:1 (enantiomeric excess) | 65 |
Enantioselective hydrogenation provides a scalable alternative for generating the S-stereochemistry. Iridium complexes with MaxPHOX ligands (phosphine-oxazoline hybrids) achieve near-quantitative enantiomeric excess (99%) in hydrogenations of cyclic enamides at reduced hydrogen pressures (3-10 bar). This pressure dependence arises from competing reaction pathways: High-pressure conditions favor non-selective dihydride formation, while low pressures promote substrate-catalyst complexes with rigid chiral environments [5].
Rhodium-DuPHOS (1,2-Bis(phospholano)benzene) catalysts demonstrate complementary efficiency for unsaturated precursors. Burk’s studies reveal that steric tuning of phospholane substituents governs enantioselectivity: Propyl-DuPHOS ligands achieve 100% enantiomeric excess in β-aryl-substituted β-acylaminoacrylate reductions, while bulkier isopropyl analogs diminish selectivity due to distorted coordination geometries. Manganese and iron complexes with electron-rich phospholanes have recently emerged as sustainable alternatives, achieving >90% enantiomeric excess under mild conditions [2] [5].
Table 2: Enantioselectivity in Catalytic Hydrogenations
Catalyst System | Pressure (bar) | Solvent | enantiomeric excess (%) |
---|---|---|---|
Ir-MaxPHOX (tert-butyl) | 50 | Dichloromethane | 97 |
Ir-MaxPHOX (isopropyl) | 3 | Ethyl acetate | 99 |
Rh-Phenyl-Quinox | 50 | Methanol | 94 |
The free base of (S)-octahydro-2H-pyrido[1,2-a]pyrazine undergoes exothermic salt formation with oxalic acid in aprotic solvents. Crystallization kinetics vary significantly with solvent polarity:
Differential scanning calorimetry identifies the oxalate salt’s decomposition onset at 182°C, preceding melting. X-ray powder diffraction confirms monoclinic crystal packing (P2₁ space group) stabilized by hydrogen-bonded oxalate dimers bridging protonated diazabicyclic cations. The salt’s aqueous solubility follows pH-dependent profiles, with maximum solubility (23 mg/mL) in gastric pH ranges (1.0-3.0) [1].
Table 3: Crystallization Parameters for Oxalate Salt
Solvent System | Crystal Habit | Purity (%) | Recovery Yield (%) |
---|---|---|---|
Ethanol/water (9:1) | Plate-like | 98 | 85 |
Anhydrous acetone | Amorphous | 92 | 78 |
Ethyl acetate | Prismatic (Form I) | 99.5 | 90 |
Continuous flow hydrogenation addresses limitations in batch processing of sensitive intermediates. Immobilized DuPHOS-Rh catalysts in silicon-glass microreactors achieve 98% conversion in 90 seconds residence time, compared to 12 hours in autoclave systems. Key advantages include:
Three-phase packed-bed reactors with chiral iridium catalysts demonstrate scalability for the final hydrogenation step. At kilogram-scale production, substrate solution (0.3 M in methanol) and hydrogen gas (50 bar) undergo counter-current flow through a catalyst bed (5% Ir-MaxPHOX on silica), maintaining 99% enantiomeric excess throughout 200-hour operation. This configuration improves space-time yield by 12-fold versus batch systems while reducing catalyst loading to 0.05 mol% [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9